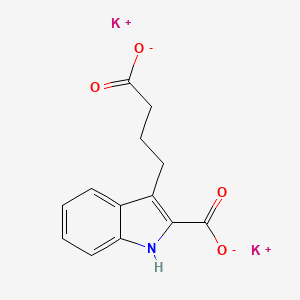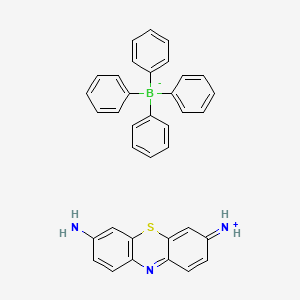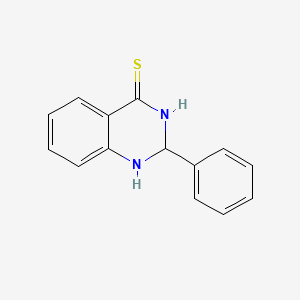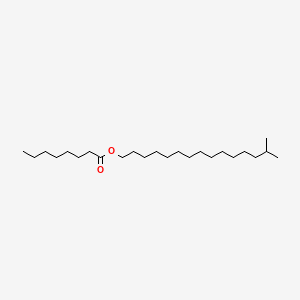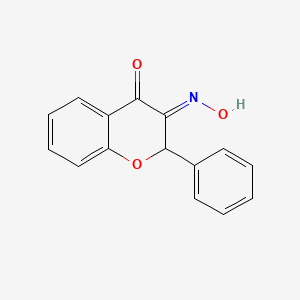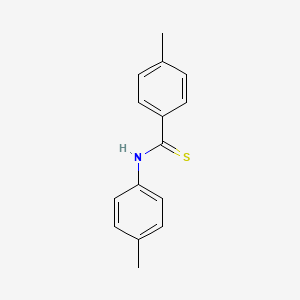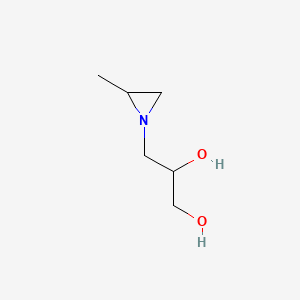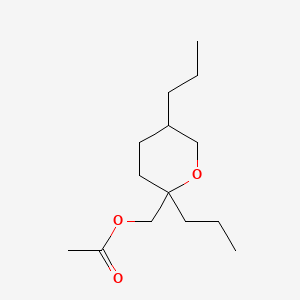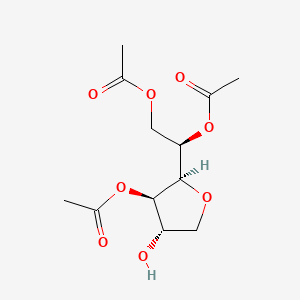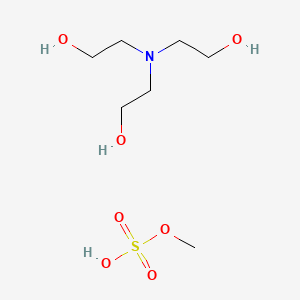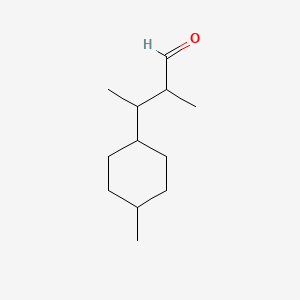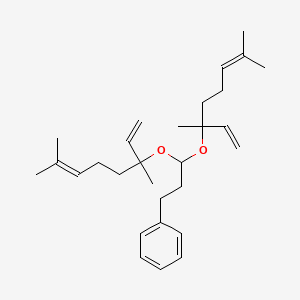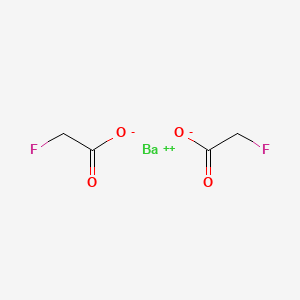
Tris(m-hydroxyphenyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(m-hydroxyphenyl) phosphate is an organophosphorus compound with the chemical formula C18H15O7P. It is known for its flame-retardant properties and is used in various industrial applications. The compound consists of three m-hydroxyphenyl groups attached to a central phosphate group, making it a triaryl phosphate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(m-hydroxyphenyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with m-hydroxyphenol in the presence of a base. The reaction typically involves the following steps:
Reaction Setup: A mixture of phosphorus oxychloride and m-hydroxyphenol is prepared in an inert atmosphere.
Base Addition: A base such as pyridine or triethylamine is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature to promote the formation of this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Tris(m-hydroxyphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Alkylated or acylated this compound.
Aplicaciones Científicas De Investigación
Tris(m-hydroxyphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant additive in polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of flame-retardant materials, including textiles, plastics, and coatings.
Mecanismo De Acción
The mechanism by which tris(m-hydroxyphenyl) phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its flame-retardant properties are attributed to the formation of a protective char layer that prevents the spread of flames.
Comparación Con Compuestos Similares
Similar Compounds
Tris(1,3-dichloro-2-propyl) phosphate: Another flame retardant with similar applications but different chemical structure.
Triphenyl phosphate: A widely used flame retardant with a simpler structure compared to tris(m-hydroxyphenyl) phosphate.
Tricresyl phosphate: Known for its use as a plasticizer and flame retardant.
Uniqueness
This compound is unique due to its specific structure, which provides distinct flame-retardant properties and potential biological effects. Its ability to form stable complexes with various molecules makes it a valuable compound in both industrial and research applications.
Propiedades
Número CAS |
94135-13-4 |
|---|---|
Fórmula molecular |
C18H15O7P |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
tris(3-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C18H15O7P/c19-13-4-1-7-16(10-13)23-26(22,24-17-8-2-5-14(20)11-17)25-18-9-3-6-15(21)12-18/h1-12,19-21H |
Clave InChI |
GGYSSENSJNGXLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OP(=O)(OC2=CC=CC(=C2)O)OC3=CC=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


